molecular formula C24H38O2 B14319808 Tetracos-2-ene-10,12-diynoic acid CAS No. 106100-32-7

Tetracos-2-ene-10,12-diynoic acid

Cat. No.: B14319808
CAS No.: 106100-32-7
M. Wt: 358.6 g/mol
InChI Key: JJARSNDJNJLJGF-UHFFFAOYSA-N
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Description

Definition and Chemical Structure of Tetracos-2-ene-10,12-diynoic Acid

This compound is an organic compound characterized by a 24-carbon backbone. Its structure is distinguished by the presence of a carbon-carbon double bond (an ene) at the second position and two carbon-carbon triple bonds (a diyne) at the tenth and twelfth positions. The molecular formula for the related compound 10,12-Pentacosadiynoic acid is C25H42O2. nih.govsigmaaldrich.comthermofisher.com The key functional groups that define its reactivity are the carboxylic acid group (-COOH) at one end, the alkene group, and the conjugated diyne system.

The presence of both double and triple bonds, particularly the conjugated diyne system, imparts unique chemical properties to the molecule, making it a subject of interest for synthetic chemists and material scientists.

Classification within Polyynes and Long-Chain Fatty Acids

From a classification standpoint, this compound falls into two primary categories:

Long-Chain Fatty Acids: With its 24-carbon chain, it is categorized as a very long-chain fatty acid (VLCFA). nih.gov Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. nih.gov

Polyynes: The presence of multiple (in this case, two) triple bonds places it within the polyyne family. Polyynes are compounds containing alternating single and triple carbon-carbon bonds. Some fatty acids can be used as functional ingredients such as alpha-linolenic acid (ALA), arachidonic acid (AA), eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), γ-linolenic acid (GLA), stearidonic acid (STA) and conjugated linoleic acid (CLA). researchgate.net

It is further classified as an acetylenic fatty acid due to the presence of the triple bonds. ontosight.ai

Historical Context and Emergence in Academic Research

The broader class of compounds to which this compound belongs, the enediynes, first gained significant attention in the late 1980s with the discovery of enediyne anticancer antibiotics. nih.gov The first natural enediyne, neocarzinostatin, was identified in 1985. nih.gov These natural products, isolated from various Actinomycetes, exhibited potent biological activity. cancer.gov This discovery spurred considerable research into the chemistry, biology, and potential applications of these molecules. nih.gov While specific research on this compound is more recent and specialized, it builds upon the foundational understanding of enediyne and polyyne chemistry established over the past few decades.

Significance of Conjugated Ene-Diyne Systems in Natural Products and Synthetic Chemistry

The conjugated ene-diyne motif is a crucial feature in a number of potent natural products. nih.govufl.edu This structural unit is often referred to as the "warhead" of enediyne-containing molecules due to its inherent reactivity. wikipedia.org

Key aspects of their significance include:

Biological Activity: In many natural enediynes, the ene-diyne core can undergo a Bergman or Myers-Saito cyclization to form a highly reactive p-benzyne diradical. nih.govwikipedia.org This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage. ufl.eduwikipedia.org This mechanism is the basis for the potent cytotoxic and antitumor properties of many enediyne natural products. nih.govufl.edunih.gov

Synthetic Utility: The unique reactivity of the ene-diyne system makes it a valuable tool in synthetic organic chemistry. temple.edu The ability to trigger cyclization under specific conditions allows for the controlled formation of complex molecular architectures. nih.gov Synthetic chemists have dedicated significant effort to synthesizing these molecules and designing mimics to understand and harness their reactivity. nih.gov

Material Science: Diacetylene-containing compounds, such as the related 10,12-pentacosadiynoic acid, are used in the development of novel materials. sigmaaldrich.comchemicalbook.com They can be polymerized, often through exposure to UV light, to create highly conjugated polymers with interesting optical and electronic properties. researchgate.net These materials have potential applications in sensors and electronics. chemicalbook.comresearchgate.net

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its relatives is progressing along several key trajectories:

Biosynthesis: A primary area of investigation is understanding the biosynthesis of polyyne fatty acids in bacteria. nih.gov Research has identified the minimal set of genes required for polyyne formation, which includes a fatty acyl-AMP ligase, an acyl carrier protein, three desaturases, and a thioesterase. nih.gov The biosynthesis of the enediyne core is believed to originate from linear polyketide precursors. wikipedia.org

Natural Product Discovery: Despite their potency, enediyne natural products are relatively rare, with only a small number structurally characterized. ufl.edu However, genomic data suggests that many microbial genomes contain "cryptic" or silent biosynthetic gene clusters for enediynes. nih.gov Researchers are developing new methods, such as high-throughput elicitor screening, to activate these silent gene clusters and discover novel enediyne compounds. nih.gov

Synthetic Methodology: The complex structures of enediyne natural products present significant synthetic challenges. nih.gov Ongoing research focuses on developing efficient total syntheses and novel synthetic methods to access these molecules and their analogs. nih.govtemple.edu This includes exploring photocycloaddition reactions of conjugated enynes to create complex molecular scaffolds. temple.edu

Applications in Materials Science: Amphiphilic diacetylenes like 10,12-pentacosadiynoic acid are being explored for the creation of advanced materials. sigmaaldrich.comchemicalbook.com Research includes their use in synthesizing polymers for colorimetric sensors, modifying the surface of nanoparticles, and creating mixed monolayers through photopolymerization. sigmaaldrich.comchemicalbook.com

Properties

CAS No.

106100-32-7

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

tetracos-2-en-10,12-diynoic acid

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-11,16-21H2,1H3,(H,25,26)

InChI Key

JJARSNDJNJLJGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC#CCCCCCCC=CC(=O)O

Origin of Product

United States

Chemical Synthesis and Analog Development of Tetracos 2 Ene 10,12 Diynoic Acid

Total Synthesis Strategies for Tetracos-2-ene-10,12-diynoic Acid

The total synthesis of this compound can be approached through both linear and convergent strategies. Each approach has its own merits and challenges, particularly concerning yield, scalability, and stereocontrol.

A linear synthesis involves the sequential construction of the molecule, typically starting from one end and extending the carbon chain step-by-step. For this compound, a plausible linear approach would commence with a functionalized short-chain precursor and iteratively add carbon units.

A hypothetical linear synthesis could begin with a protected form of a commercially available long-chain alcohol. The synthesis would then involve a series of reactions to introduce the diyne and the ene functionalities at the correct positions. For instance, one could start with a protected undecyn-1-ol. The terminal alkyne would be protected, and the alcohol oxidized to an aldehyde. A Wittig reaction could then be employed to introduce the C2-C3 double bond with the desired (E)-stereochemistry. Subsequent deprotection and coupling reactions, such as the Cadiot-Chodkiewicz coupling, would be used to introduce the second alkyne and the remaining part of the alkyl chain. rsc.orgwikipedia.orgrsc.org The carboxylic acid functionality would typically be installed at the final stage of the synthesis to avoid potential side reactions.

Key Reaction Steps in a Linear Approach:

Chain Elongation: Iterative processes to build the 24-carbon backbone.

Alkyne Introduction: Use of acetylide chemistry to introduce the C10 and C12 triple bonds.

Alkene Formation: Stereoselective methods like the Wittig or Julia-Kocienski olefination to create the C2 (E)-double bond. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.netorganic-chemistry.orgnumberanalytics.commasterorganicchemistry.comyoutube.com

Functional Group Interconversions: Oxidation and protection/deprotection steps.

For this compound, a convergent strategy would involve the synthesis of three key fragments:

A C9 fragment containing the carboxylic acid (or a precursor).

A C4 fragment containing the diyne moiety.

A C11 fragment representing the terminal alkyl chain.

The C9 fragment could be prepared from a commercially available starting material like 9-bromononanoic acid. The C4 diyne fragment could be synthesized via oxidative coupling of acetylene. The C11 alkyl fragment could be a simple alkyl halide.

The fragments would then be coupled using established cross-coupling methodologies. For instance, the C9 fragment could be coupled with one end of the diyne fragment, followed by coupling of the C11 fragment to the other end. The (E)-alkene at the C2 position could be introduced via a Wittig-type reaction on an aldehyde precursor of the C9 fragment before the coupling steps.

Table 1: Comparison of Linear and Convergent Synthetic Strategies
FeatureLinear SynthesisConvergent Synthesis
Overall Yield Generally lower due to the larger number of sequential steps.Typically higher as the overall yield is the product of fewer coupling steps.
Efficiency Can be less efficient for complex molecules.More efficient as fragments can be synthesized in parallel.
Purification Can be challenging due to the presence of closely related intermediates.Purification may be simpler as the coupled fragments have significantly different molecular weights.
Flexibility Less flexible for analog synthesis.Highly flexible for the synthesis of analogs by modifying the individual fragments.

The primary challenge in the synthesis of this compound lies in the stereoselective construction of the (E)-ene-diyne system. The geometry of the C2-C3 double bond must be controlled to be exclusively in the trans or (E) configuration.

Several methods can be employed to achieve this:

Wittig Reaction: The use of stabilized ylides in the Wittig reaction generally favors the formation of (E)-alkenes. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.comyoutube.com However, achieving high stereoselectivity can be dependent on the specific substrates and reaction conditions.

Julia-Kocienski Olefination: This modified Julia olefination is known to provide excellent (E)-selectivity in alkene synthesis and is tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.orgyoutube.comresearchgate.netorganicreactions.org This makes it a powerful tool for the synthesis of complex natural products.

Alkyne Reduction: Another approach involves the creation of a triple bond at the C2-C3 position, followed by a stereoselective reduction to the (E)-alkene. This can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia).

The diyne moiety is typically constructed using coupling reactions such as the Cadiot-Chodkiewicz coupling or the Sonogashira coupling . rsc.orgwikipedia.orgrsc.orgnih.govalfa-chemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com The Cadiot-Chodkiewicz reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, and is highly effective for creating unsymmetrical diynes. rsc.orgwikipedia.orgrsc.org The Sonogashira coupling, which uses a palladium catalyst and a copper co-catalyst, is also a versatile method for forming carbon-carbon bonds between sp- and sp2-hybridized carbons. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for studying its biological activity and developing potential therapeutic applications. Modifications can be made to the carboxylic acid group, the alkyl chain, and the unsaturated moieties.

The carboxylic acid group is a key site for modification to produce a variety of derivatives with potentially altered properties such as solubility, bioavailability, and metabolic stability.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions or using coupling agents. nih.govnih.govgoogle.comresearchgate.net For example, methyl or ethyl esters can be prepared for analytical purposes or as prodrugs.

Amidation: Amide derivatives can be synthesized by activating the carboxylic acid (e.g., as an acyl chloride or with a coupling reagent like DCC) followed by reaction with a primary or secondary amine. nih.govusf.edunih.govgoogle.comgoogle.com This allows for the introduction of a wide range of functionalities.

Table 2: Common Derivatives of the Carboxylic Acid Group
DerivativeReagents and ConditionsPotential Application
Methyl/Ethyl Ester Methanol (B129727)/Ethanol, Acid catalyst (e.g., H2SO4)Analytical standard, Prodrug
Amide 1. SOCl2 or Oxalyl chloride; 2. AmineBioisostere of carboxylic acid, Modulation of biological activity
N-Acylsulfonamide 1. Activation; 2. SulfonamideIncreased acidity, Potential for improved receptor binding

Modifications to the long alkyl chain and the ene-diyne system can provide valuable insights into the structure-activity relationship of the molecule.

Alkyl Chain Modification: The length of the alkyl chain can be varied by using different starting materials in a convergent synthesis. aocs.orgresearchgate.netresearchgate.net Branching can be introduced to study the effects of steric bulk on biological activity.

Modification of Unsaturated Moieties: The positions of the alkene and diyne can be altered to investigate the importance of their specific arrangement. The double bond can be hydrogenated to produce a saturated analog, or the diynes can be partially or fully reduced. Furthermore, the diyne moiety can participate in cycloaddition reactions, such as the Bergman cyclization, which is characteristic of enediyne compounds. nih.govnih.govpnas.orgcapes.gov.brwikipedia.org This reactivity can be exploited for the design of targeted drug delivery systems.

Introduction of Heteroatoms or Cyclic Structures

The strategic incorporation of heteroatoms—such as oxygen, nitrogen, or sulfur—or the formation of cyclic structures within the this compound backbone represents a key avenue for analog development. These modifications can significantly alter the molecule's physicochemical properties, including polarity, solubility, and its ability to interact with biological systems.

Cyclic Structures: The creation of cyclic analogs, such as lactones (cyclic esters) or lactams (cyclic amides), typically involves intramolecular reactions on a modified linear precursor. For example, a hydroxyl group introduced at a specific position along the fatty acid chain could react with the terminal carboxylic acid to form a macrocyclic lactone. Similarly, introducing an amino group could lead to the formation of a macrolactam. Another approach involves the formation of heterocyclic rings, such as tetrazoles, from azide (B81097) precursors, which can alter the electronic and steric properties of the molecule. rsc.org The choice of synthetic route often depends on the desired ring size and the position of the cyclization.

These structural modifications are not merely theoretical exercises; they are rooted in established principles of medicinal and materials chemistry, aiming to fine-tune the molecule's function.

Table 1: Potential Analogs of this compound with Heteroatoms or Cyclic Structures

Analog Type Structural Modification Potential Synthetic Precursor
Ether Analog Replacement of a methylene (B1212753) group with an oxygen atom Bromo-ether fragment and a terminal alkyne
Amine Analog Replacement of a methylene group with a nitrogen atom Amino-diol and a long-chain fatty acid
Thioether Analog Replacement of a methylene group with a sulfur atom Thiol-containing fragment and an alkyl halide
Macrolactone Intramolecular ester linkage Hydroxy-tetracos-2-ene-10,12-diynoic acid

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of the synthesis of this compound is crucial for both research and potential commercial applications. The optimization of reaction conditions involves a systematic investigation of various parameters to enhance the reaction yield and purity of the final product.

Key parameters that are typically optimized include:

Temperature: Chemical reactions are highly sensitive to temperature. Finding the optimal temperature can increase the reaction rate without promoting the formation of unwanted by-products.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway itself.

Catalyst: For reactions involving catalysts, the type and concentration of the catalyst are critical. Optimization may involve screening different catalysts to find one that provides the highest turnover number and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the yield. A design of experiments (DOE) approach is often used to identify the ideal stoichiometry. usda.gov

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which the maximum yield is achieved, avoiding potential degradation of the product with prolonged reaction times. usda.gov

For instance, in the Cadiot-Chodkiewicz or Glaser coupling reactions commonly used to form the diyne moiety, factors such as the choice of copper salt, the base, the solvent system, and the reaction temperature are all critical variables that must be fine-tuned to maximize the yield of this compound. Research has shown that even slight modifications can lead to significant improvements in yield, sometimes increasing it by a substantial percentage. usda.gov

Table 2: Hypothetical Example of Reaction Condition Optimization for Diyne Coupling

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 CuCl (5) Methanol/Pyridine 25 12 65
2 CuCl (10) Methanol/Pyridine 25 12 72
3 CuBr (10) Methanol/Pyridine 25 12 68
4 CuCl (10) THF/Pyridine 25 12 55
5 CuCl (10) Methanol/Pyridine 40 6 85

Sustainable and Green Chemistry Approaches in Diyne Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like diacetylenic fatty acids to minimize environmental impact and enhance safety. rsc.orgresearchgate.net This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: Whenever possible, starting materials derived from renewable biological sources are preferred over petroleum-based feedstocks. fq-unam.org For a long-chain fatty acid, this could involve utilizing plant-derived oils as precursors.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is minimized or replaced with greener alternatives such as water, supercritical CO2, or bio-based solvents. researchgate.netamazonaws.com

Energy Efficiency: Reactions are designed to be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net The use of microwave or ultrasonic irradiation can sometimes provide energy-efficient alternatives to conventional heating. heteroletters.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. Biocatalysts, such as enzymes, offer a high degree of selectivity under mild conditions. researchgate.net

Designing for Degradation: The molecular structure is designed so that after its use, it will break down into innocuous products and not persist in the environment.

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. fq-unam.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
10,12-pentacosadiynoic acid
Bicarbonate
Carbon dioxide
Copper(I) chloride (CuCl)
Copper(I) bromide (CuBr)
Methanol
Pyridine

Structural Elucidation and Advanced Spectroscopic Characterization of Tetracos 2 Ene 10,12 Diynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignmentthno.orgpreprints.orgunar.ac.idcymitquimica.com

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a detailed picture of the atomic arrangement within the tetracos-2-ene-10,12-diynoic acid molecule can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of a related compound, 10,12-pentacosadiynoic acid (PCDA), reveals characteristic signals that aid in the structural elucidation of this compound. researchgate.net In DMSO-d6, the terminal methyl (–CH₃) group protons typically appear at approximately 0.85 ppm. researchgate.net The numerous methylene (B1212753) (–CH₂–) groups of the long hydrocarbon chain produce a complex set of overlapping signals between 1.23 and 1.63 ppm. researchgate.net The methylene groups adjacent to the alkyne functionality (–C≡C–) are deshielded and their signals are found at around 2.26 and 2.51 ppm. researchgate.net For this compound, additional signals corresponding to the protons of the α,β-unsaturated carboxylic acid moiety would be expected.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the identification of the carboxylic acid carbon, the sp-hybridized carbons of the diyne unit, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the long alkyl chain.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.0 br s 1H COOH
~6.9 dt 1H H-3
~5.8 d 1H H-2
~2.3 t 2H CH₂ adjacent to diyne
~2.2 q 2H H-4
~1.2-1.6 m (CH₂)n
~0.88 t 3H CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~170 C=O
~150 C-3
~121 C-2
~80 C-10, C-13 (sp)
~70 C-11, C-12 (sp)
~34 C-4
~32 CH₂ adjacent to diyne
~22-30 (CH₂)n
~14 CH₃

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons along the carbon chain.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the carboxylic acid group, the double bond, the long alkyl chain, and the diyne moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the double bond (E or Z configuration) by identifying protons that are close in space.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisthno.orgpreprints.orgthermofisher.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected molecular formula for this compound is C₂₄H₃₆O₂.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information by revealing characteristic fragmentation patterns. For this compound, MS/MS analysis would likely show fragmentation pathways related to the loss of water and carbon dioxide from the carboxylic acid group, as well as cleavages along the alkyl chain and at the positions of the double bond and the diyne system. This data helps to confirm the positions of the functional groups within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysispreprints.orgthermofisher.com

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.idub.edu It is particularly useful for analyzing volatile and semi-volatile compounds. ub.edu For this compound, which may require derivatization to increase its volatility, GC-MS can be used to assess its purity and to identify and quantify it within complex mixtures. jfda-online.com The gas chromatogram provides a retention time that is characteristic of the compound, while the mass spectrometer provides a mass spectrum that confirms its identity. ub.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

In the analysis of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the carboxylic acid (-COOH), the carbon-carbon double bond (C=C), and the carbon-carbon triple bonds (C≡C).

Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
Carboxylic AcidO-H stretch3300-2500 (broad)
Carboxylic AcidC=O stretch1710-1680
AlkeneC=C stretch1680-1620
Alkene=C-H stretch (out-of-plane)1000-650
AlkyneC≡C stretch2260-2100 (weak)
AlkaneC-H stretch2960-2850

The broad absorption band observed between 3300 and 2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. The sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the C=C double bond is indicated by a stretching vibration in the 1680-1620 cm⁻¹ region. The disubstituted C≡C triple bonds of the diyne moiety are expected to show a weak absorption band in the 2260-2100 cm⁻¹ range. Finally, the strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the long aliphatic chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a molecule. This method is particularly useful for analyzing compounds with conjugated systems, which are alternating single and multiple bonds. The conjugated π-electron system in this compound, consisting of a double bond and two triple bonds, is responsible for its characteristic UV-Vis absorption spectrum.

The extended conjugation in this molecule allows for the absorption of light in the UV region, leading to the excitation of π electrons to higher energy orbitals (π → π* transitions). The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation.

Expected UV-Vis Absorption Data for this compound in a Suitable Solvent (e.g., Ethanol):

Chromophore Transition Expected λmax (nm)
Ene-diyneπ → π*~230 - 280

The UV-Vis spectrum of this compound is expected to exhibit a strong absorption band in the range of 230-280 nm, which is characteristic of a conjugated ene-diyne system. The exact position of the λmax can be influenced by the solvent and the specific geometry of the molecule. This analysis confirms the presence of the conjugated system, a key structural feature of the molecule.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from reaction mixtures or natural sources. The choice of chromatographic method depends on the scale of the separation and the properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. For a long-chain fatty acid like this compound, reversed-phase HPLC is the most common and effective method.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724), methanol (B129727), and/or water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds, like this compound, will have a stronger interaction with the nonpolar stationary phase and thus a longer retention time.

Typical HPLC Parameters for the Analysis of this compound:

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at the λmax of the compound (e.g., 254 nm)
Injection Volume 10 µL

The purity of a sample of this compound can be assessed by the presence of a single, sharp peak in the HPLC chromatogram. The retention time of this peak can be used for identification when compared to a known standard.

Preparative Chromatography Techniques

For the isolation of larger quantities of this compound, preparative chromatography techniques are employed. These methods use larger columns and higher flow rates than analytical HPLC to separate milligrams to grams of material.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC. By using a larger diameter column packed with the same stationary phase, a significantly larger amount of the compound can be purified in a single run. The fractions corresponding to the desired compound are collected as they elute from the column.

Argentation Chromatography: This technique is particularly useful for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. The stationary phase is impregnated with silver ions (e.g., silver nitrate (B79036) on silica (B1680970) gel). The silver ions form reversible complexes with the π electrons of the double bonds, with the strength of the interaction depending on the degree of unsaturation. This allows for the separation of this compound from other fatty acids with different degrees of unsaturation that may be present as impurities.

Chemical Reactivity and Transformation Studies of Tetracos 2 Ene 10,12 Diynoic Acid

Reactions of the Conjugated Diyne Moiety

The conjugated diyne system is the most reactive part of the molecule and is central to its most notable chemical transformations.

One of the most significant reactions of diacetylene-containing compounds like tetracos-2-ene-10,12-diynoic acid is their ability to undergo topochemical polymerization in the solid state. This process converts the monomer crystals directly into highly ordered, conjugated polymer single crystals known as polydiacetylenes (PDAs). ulsu.ru This transformation is typically initiated by thermal annealing or exposure to high-energy radiation, such as UV or gamma rays. cymitquimica.comiaea.org The resulting PDA possesses a unique ene-yne backbone of alternating double and triple bonds, which gives rise to its distinct electronic and optical properties. ulsu.ru

The solid-state polymerization of diacetylenes proceeds via a 1,4-addition mechanism. rsc.org In this process, adjacent monomer units, precisely aligned within the crystal lattice, react with each other. The reaction is initiated by energy input (UV light or heat), which causes the cleavage of one of the π-bonds in each diyne moiety and the formation of new single bonds between adjacent monomers at the first and fourth carbon atoms of the diyne units. This chain reaction propagates through the crystal, creating the extended conjugated polymer chain. ulsu.ru

The monomer-to-polymer transition is often accompanied by a distinct color change, for instance, from colorless or white to a deep blue or red. rsc.org This is due to the formation of the highly conjugated ene-yne chromophore in the polymer backbone. rsc.org

Initiation Method Description Typical Conditions
UV Irradiation Exposure to ultraviolet light provides the energy to initiate the polymerization cascade. cymitquimica.comWavelengths typically in the range of 254 nm.
Gamma (γ)-ray Irradiation High-energy gamma rays can also induce polymerization. iaea.orgDosage and rate dependent on the specific monomer and desired conversion.
Thermal Annealing Heating the monomer crystals can provide the necessary activation energy for polymerization.Temperatures below the monomer's melting point.

This table summarizes common initiation methods for the topochemical polymerization of diacetylenes.

The success of topochemical polymerization is critically dependent on the arrangement of the monomer molecules in the crystal lattice. ulsu.ruresearchgate.net For an efficient solid-state reaction to occur, the diacetylene monomers must pack in a specific geometric arrangement. According to the principles established by Wegner and later refined by Enkelmann, several packing parameters are crucial. rsc.org

The reaction is only feasible if the monomer stacks are aligned in a way that allows for the 1,4-addition to proceed with minimal molecular movement. ulsu.ru The key geometric criteria for reactivity involve the translational repeat distance of the monomers along the stacking axis (d) and the angle (θ) the diyne rod makes with this axis. Optimal values for these parameters are essential for polymerization to occur. rsc.org Subtle changes in the chemical structure, such as the presence of different functional groups or co-crystallized molecules, can significantly influence the crystal packing and, consequently, the polymerizability of the diacetylene. rsc.orgrsc.org For example, the use of directional hydrogen-bonding groups like amides or carboxylic acids can help enforce the necessary alignment of the monomers for successful polymerization. researchgate.net

Parameter Description Optimal Value for Reactivity
d (C1-C4' distance) The distance between reactive carbon atoms (C1 and C4) of adjacent monomers.≤ 3.8 Å rsc.org
r (Translational period) The repeat spacing along the stacking axis of the monomer units.≤ 4.9 Å rsc.org
θ (Orientation angle) The angle of the diyne rod relative to the crystal axis.~45° rsc.org

This table outlines the critical geometric parameters for the topochemical polymerization of diacetylenes as proposed by Enkelmann. rsc.org

While solid-state polymerization is the most studied method for diacetylenes due to the high degree of order it achieves, polymerization in solution is also possible, though generally less common and resulting in polymers with different properties. Solution-phase methods typically require chemical initiators or catalysts and may lead to polymers with lower molecular weights and less-defined structures compared to those obtained from topochemical polymerization. The amphiphilic nature of this compound, with its hydrophilic carboxylic acid head and hydrophobic tail, allows it to form organized assemblies like micelles or vesicles in aqueous solutions, which can then be polymerized.

The internal alkyne groups of the diyne moiety can participate in various coupling reactions, most notably "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where an alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions. organic-chemistry.org This allows for the covalent linking of the diacetylene unit to other molecules containing an azide group, enabling the construction of complex molecular architectures and functional materials. nih.gov Other alkyne-based reactions, such as Sonogashira coupling or other metal-catalyzed cross-coupling reactions, could also be employed to modify the diyne core, although these are less common in the context of this specific fatty acid.

Topochemical Polymerization to Polydiacetylenes (PDAs)

Reactions of the Alkene Moiety

The isolated alkene double bond at the 2-position (an α,β-unsaturated carboxylic acid system) has its own distinct reactivity, separate from the diyne group. As part of a conjugated system with the carbonyl group of the carboxylic acid, it is an electron-deficient alkene. This functional group can undergo several types of addition reactions.

Electrophilic additions, such as the addition of hydrogen halides (e.g., HBr), can occur across the double bond. youtube.com The presence of the conjugated diyne system further down the chain introduces additional complexity, potentially leading to a mixture of products depending on reaction conditions (kinetic vs. thermodynamic control). youtube.comutexas.eduyoutube.com Other potential reactions at the alkene site include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation, typically with catalysts like palladium on carbon (Pd/C).

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide ring.

Diels-Alder Reaction: The alkene, as a dienophile, could potentially react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring, although its reactivity would be influenced by steric hindrance and electronic factors. wikipedia.org

The specific outcomes and feasibility of these reactions on this compound would depend on the chosen reagents and conditions, and care would be needed to avoid simultaneous reaction at the more reactive diyne moiety.

Reactions of the Carboxylic Acid Functional Group

The terminal carboxyl group (-COOH) is a primary site for chemical modification, allowing for the synthesis of various derivatives. Like other carboxylic acids, this compound is expected to undergo standard nucleophilic acyl substitution reactions. khanacademy.orggeeksforgeeks.org These transformations are fundamental in altering the molecule's polarity, solubility, and potential for further conjugation.

The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (-OH) group. The electronegativity of the oxygen atoms polarizes the carbonyl group, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. khanacademy.org Key reactions include:

Esterification: In the presence of an acid catalyst, reaction with an alcohol (R'-OH) yields an ester. This reaction, often reversible, involves the substitution of the hydroxyl group of the acid with the alkoxy group of the alcohol.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine (R'-NH2 or R'R''NH) forms an amide. This typically requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, forming a good leaving group that is subsequently displaced by the amine. khanacademy.org

Acid Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl halide (e.g., an acyl chloride). These derivatives are valuable intermediates for synthesizing esters and amides under milder conditions. khanacademy.org

Salt Formation: As a weak acid, it readily reacts with bases to form carboxylate salts. geeksforgeeks.org Reaction with strong bases like sodium hydroxide (B78521) produces water-soluble salts, while reactions with metal carbonates or bicarbonates yield the corresponding salt, water, and carbon dioxide gas. geeksforgeeks.org

These reactions are summarized in the table below.

Reaction TypeReactant(s)Product(s)General Significance
Esterification Alcohol (R'-OH), Acid CatalystEster, WaterModifies polarity; creates prodrugs or new materials.
Amidation Amine (R'-NH₂), Coupling AgentAmide, WaterForms stable, neutral derivatives with diverse biological and material properties.
Acid Halide Formation Thionyl Chloride (SOCl₂)Acyl Chloride, SO₂, HClCreates a highly reactive intermediate for further synthesis. khanacademy.org
Salt Formation Base (e.g., NaOH, NaHCO₃)Carboxylate Salt, Water (+CO₂)Increases aqueous solubility; forms soaps or ionic liquids. geeksforgeeks.org

This table provides an interactive summary of the primary reactions of the carboxylic acid group.

Oxidative Stability and Degradation Pathways

The polyunsaturated nature of this compound, with its conjugated diyne and isolated alkene functionalities, makes it susceptible to oxidative degradation. nih.gov This instability is a common characteristic of polyacetylenic compounds, which can decompose when exposed to oxygen, light, or certain pH conditions. nih.gov

Autoxidation: The reaction with molecular oxygen in the absence of an enzyme, known as autoxidation, is a significant degradation pathway for unsaturated lipids and hydrocarbons. researchgate.net For acetylenic compounds, this process can occur via two primary mechanisms:

Attack at α-C-H Bonds: The C-H bonds adjacent to the triple bonds (in the α-position) can be attacked, leading to the formation of acetylenic hydroperoxides as initial products. researchgate.net

Attack at the C≡C Triple Bond: Direct attack on the triple bond can lead to highly unstable intermediates like ketocarbenes. These intermediates can rearrange to form α,β-unsaturated ketones or undergo further oxidation to yield α-dicarbonyls. researchgate.net Subsequent oxidation of these dicarbonyls can proceed via a free-radical chain mechanism, ultimately resulting in the cleavage of the carbon chain and the formation of carboxylic acid anhydrides. researchgate.net

Enzymatic Degradation: In biological systems, the degradation of long-chain fatty acids is typically accomplished through enzymatic pathways. While specific enzymatic studies on this compound are not widely documented, pathways for similar unusual fatty acids suggest potential mechanisms. nih.gov

β-Oxidation: This is a primary catabolic pathway for fatty acids. It is plausible that this compound could be catabolized via β-oxidation, which would sequentially shorten the aliphatic chain. nih.gov

Lipase-Mediated Hydrolysis: Enzymes such as lipases are known to catalyze the degradation of polyesters and could potentially act on ester derivatives of this fatty acid. nih.govmdpi.com The rate of enzymatic degradation is often influenced by factors like crystallinity and the available surface area of the substrate, with degradation occurring preferentially in amorphous regions. nih.govmdpi.com

The degradation of complex natural products like this compound can lead to the formation of a variety of smaller, often biologically active, molecules known as secondary metabolites. Polyacetylenes themselves are a significant class of secondary metabolites found in plants and fungi. mdpi.commdpi.com

The oxidative cleavage of the carbon backbone of this compound would produce a range of smaller aliphatic compounds, including dicarboxylic acids, aldehydes, and ketones. researchgate.net These degradation products can then be utilized by microorganisms as carbon sources to fuel their own metabolic processes, including the synthesis of new secondary metabolites. nih.gov For instance, dicarboxylic acids generated from the breakdown of long-chain polymers have been shown to be viable substrates for engineered fungi to produce complex molecules. nih.gov Therefore, the degradation of this compound in a biological environment could lead to a cascade of biochemical transformations, resulting in a diverse profile of secondary metabolites.

Degradation PathwayPotential Intermediate ProductsPotential Final Metabolites
Autoxidation Acetylenic hydroperoxides, α,β-unsaturated ketones, α-dicarbonylsShorter-chain carboxylic acids, Dicarboxylic acids, Aldehydes
Enzymatic Degradation Acyl-CoA derivatives (from β-oxidation)Acetyl-CoA, Shorter-chain fatty acids

This interactive table outlines potential products arising from the degradation of this compound.

Advanced Research Applications and Material Science of Polydiacetylenes Derived from Tetracos 2 Ene 10,12 Diynoic Acid

Drug Delivery Systems and Nanotechnology Applications

Biocompatibility and Stability Considerations

The stability of these polymers is a critical factor for their practical use. Polydiacetylenes are known for their chromatic transition in response to external stimuli, which, while useful for sensing applications, can also indicate a lack of stability in certain environments. The stability of PDA films and vesicles is dependent on factors such as temperature, pH, and exposure to certain organic solvents. Research into stabilizing these polymeric structures often involves co-polymerization with other monomers or the formation of composite materials to enhance their robustness for long-term applications.

Optical and Electronic Materials

Polydiacetylenes derived from monomers such as tetracos-2-ene-10,12-diynoic acid exhibit unique optical and electronic properties owing to their highly conjugated backbone. These properties are intrinsic to their one-dimensional electronic structure and are of significant interest for the development of advanced materials.

Langmuir-Blodgett (LB) Films and Multilayers for Controlled Architectures

The Langmuir-Blodgett (LB) technique offers a sophisticated method for fabricating highly ordered, ultra-thin films of amphiphilic molecules like this compound at an air-water interface, which can then be transferred layer by layer onto a solid substrate. wikipedia.orgnih.gov This method allows for precise control over the molecular architecture, including the thickness and orientation of the molecules within the film. wikipedia.orgnih.gov

Upon exposure to UV irradiation, the monomeric LB film undergoes topochemical polymerization, resulting in the formation of a polydiacetylene film with a highly conjugated backbone. This polymerization is often accompanied by a distinct color change, typically from colorless to blue, which can further transform to red upon exposure to external stimuli. The ability to create well-defined multilayer structures using the LB technique is crucial for the development of various optical and electronic devices. Research on the closely related pentacosa-10,12-diynoic acid has demonstrated the formation of stable monolayers that can be polymerized under UV light. scilit.com

Nonlinear Optical Properties and Device Applications

Polydiacetylenes are renowned for their significant third-order nonlinear optical (NLO) properties, which arise from the extensive π-electron delocalization along their polymer backbone. These materials exhibit a large, non-resonant third-order susceptibility (χ(3)), making them promising candidates for applications in all-optical switching, optical data storage, and optical limiting.

PropertyTypical Value
Third-Order Susceptibility (χ(3))10⁻¹⁰ - 10⁻⁹ esu
Two-Photon Absorption Coefficient (β)10 - 100 cm/GW
Response Time< 1 ps

These are representative values for the polydiacetylene class of materials and may not directly correspond to poly(this compound).

Conducting Polymers and Electrical Properties

While polydiacetylenes in their pristine form are typically insulators, their electrical conductivity can be significantly increased through doping. This process involves introducing oxidizing or reducing agents that create charge carriers (polarons and bipolarons) along the polymer backbone. The conductivity of doped polydiacetylenes can be tailored over a wide range, spanning from semiconductor to metallic regimes.

The electrical properties are highly anisotropic, with the highest conductivity observed along the direction of the polymer chains. The formation of well-ordered structures, such as those achieved through the Langmuir-Blodgett technique, is therefore beneficial for enhancing electrical conductivity. For instance, alternate-layer Langmuir-Blodgett films of pentacosa-10,12-diynoic acid and another diacetylene derivative, when doped with iodine, have shown a maximum in-plane DC electrical conductivity of 2 × 10⁻⁷ S cm⁻¹. scilit.com This demonstrates the potential to create conductive pathways within these organized molecular assemblies.

Polymer SystemDopantMaximum In-Plane Conductivity
Poly(pentacosa-10,12-diynoic acid/henicosa-2,4-diynylamine) LB filmIodine2 × 10⁻⁷ S cm⁻¹ scilit.com

Bio-inspired Materials and Bioconjugates

The functionalizability of the carboxylic acid headgroup of this compound allows for the creation of bio-inspired materials and bioconjugates. These materials aim to combine the unique optical and electronic properties of polydiacetylenes with the specific recognition and functional capabilities of biological molecules.

Conjugation with Biopolymers

The covalent attachment of biopolymers, such as proteins and peptides, to the polydiacetylene backbone or to the headgroups of the constituent monomers can lead to the development of advanced biosensors and drug delivery systems. The carboxylic acid moiety of this compound can be activated to form amide bonds with the amine groups of proteins or peptides.

Self-Assembly and Supramolecular Structures

The ability of polydiacetylenes derived from long-chain diacetylenic acids to organize into well-defined supramolecular architectures is a cornerstone of their application in materials science. This self-assembly is primarily driven by a combination of van der Waals interactions between the long alkyl chains and hydrogen bonding involving the carboxylic acid head groups. The specific molecular structure of the monomer unit plays a critical role in dictating the packing arrangement and, consequently, the properties of the resulting polymer. While direct and extensive research on this compound is limited, its self-assembly behavior can be inferred from the well-documented studies of the closely related and structurally similar 10,12-pentacosadiynoic acid (PCDA).

The amphiphilic nature of these molecules, possessing a hydrophilic carboxylic acid head and a long hydrophobic tail containing the diacetylene moiety, makes them ideal candidates for forming highly ordered monolayers at the air-water interface. This is typically achieved using a Langmuir-Blodgett trough, where the molecules are spread on a water subphase and then compressed into a condensed film.

The introduction of a double bond at the 2-position in this compound is expected to introduce a degree of conformational disorder in the alkyl chain near the carboxylic acid head group. Studies on unsaturated fatty acids have shown that double bonds can create "kinks" in the hydrocarbon chains, which can disrupt the close packing observed in their saturated counterparts. researchgate.net This could lead to a larger area per molecule in the monolayer and potentially influence the tilt angle of the molecules with respect to the surface normal. The extent of this disruption would depend on the configuration (cis or trans) of the double bond.

Upon compression, these monolayers can be transferred onto solid substrates to form Langmuir-Blodgett (LB) films. The quality and structure of these films are highly dependent on deposition parameters such as surface pressure, temperature, and subphase composition. For PCDA, it has been demonstrated that stable monolayers are formed, which can be subsequently polymerized by UV irradiation to yield highly conjugated polydiacetylene films. acs.org This topochemical polymerization requires a specific alignment of the diacetylene units in the monomer lattice, which is facilitated by the self-assembly process.

Beyond Langmuir films, derivatives of diacetylenic acids can form a variety of other supramolecular structures. For instance, when functionalized with appropriate groups, they can self-assemble in solution to form nanotubes, vesicles, and helical ribbons. The morphology of these structures is governed by a delicate balance of intermolecular forces.

The presence of the terminal double bond in this compound could also offer an additional site for chemical modification or secondary polymerization, potentially allowing for the creation of more complex, cross-linked, or functionalized supramolecular structures.

Detailed Research Findings

Research on the self-assembly of 10,12-pentacosadiynoic acid (PCDA) provides a valuable framework for understanding the behavior of this compound. Studies using techniques such as Brewster angle microscopy (BAM) and grazing incidence X-ray diffraction (GIXD) on Langmuir films of PCDA have revealed detailed information about their phase behavior and molecular packing.

These studies show that upon compression on the water subphase, PCDA monolayers undergo phase transitions from a gaseous phase to a liquid-expanded phase, and finally to a condensed phase. In the condensed phase, the alkyl chains are typically tilted with respect to the surface normal to optimize van der Waals interactions. The precise tilt angle and lattice structure are sensitive to the subphase pH and temperature.

Upon polymerization with UV light, the PCDA monolayer undergoes a characteristic blue-to-red color transition, which is indicative of changes in the polymer backbone conjugation and packing. The blue phase represents a more ordered, less-strained polymer, while the red phase is associated with a more disordered conformation.

The table below summarizes typical data obtained from the study of PCDA Langmuir films, which can be considered as a baseline for predicting the behavior of this compound. The presence of the 2-ene double bond would likely lead to larger molecular areas and potentially different phase transition pressures.

Table 1: Representative Data for 10,12-Pentacosadiynoic Acid (PCDA) Langmuir Films

ParameterValueConditions
Molecular Area (at collapse)~20-25 Ų/moleculePure water subphase, 20°C
Collapse Pressure~30-40 mN/mPure water subphase, 20°C
Polymerization Wavelength254 nmUV irradiation
Blue Form Absorption Max (λ_max)~640 nmPolymerized film
Red Form Absorption Max (λ_max)~540 nmAfter annealing or further irradiation

It is important to note that the values in the table are representative and can vary depending on the specific experimental conditions.

The self-assembly is not limited to air-water interfaces. PCDA and its derivatives have been shown to form self-assembled monolayers (SAMs) on various solid substrates, such as gold and silicon. In these cases, the head group chemistry dictates the binding to the substrate, while the alkyl chains organize to maximize van der Waals forces.

Furthermore, modification of the carboxylic acid head group can lead to different supramolecular assemblies. For example, forming salts of the acid with different counterions can significantly alter the packing and stability of the resulting films.

Future Directions and Emerging Research Opportunities in Tetracos 2 Ene 10,12 Diynoic Acid Research

Unexplored Biosynthetic Pathways and Genetic Engineering for Production

Currently, the primary source of tetracos-2-ene-10,12-diynoic acid and related polyacetylenic compounds is through chemical synthesis. The exploration of potential biosynthetic pathways in organisms is a significant and largely untapped area of research. Identifying the enzymatic machinery responsible for the formation of the characteristic ene-diyne motif could pave the way for more sustainable and efficient production methods.

Future research should focus on:

Screening of Natural Sources: A systematic investigation of various plant, fungal, and microbial species to identify natural producers of this compound or its precursors.

Elucidation of Enzymatic Cascades: Once a producing organism is identified, the next step involves unraveling the specific enzymes—such as desaturases, acetylenases, and fatty acid synthases—involved in its biosynthesis.

Genetic Engineering and Synthetic Biology: With the identification of the relevant genes, metabolic engineering and synthetic biology approaches can be employed to enhance the production of the compound in native hosts or to transfer the biosynthetic pathway into more amenable industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae. This would enable scalable and cost-effective production.

Development of Novel and Efficient Synthetic Methodologies

While chemical synthesis has been the cornerstone of obtaining this compound, current methods can be lengthy and may involve the use of harsh reagents. The development of more elegant and efficient synthetic strategies is crucial for advancing research and enabling larger-scale applications.

Key areas for methodological improvement include:

Catalytic Cross-Coupling Reactions: Exploring novel catalysts and reaction conditions for the key C-C bond-forming reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to construct the diacetylene core with higher yields and selectivity.

Stereoselective Olefin Synthesis: Developing more efficient and stereocontrolled methods for the introduction of the trans-double bond at the C-2 position.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as using environmentally benign solvents, reducing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Levels

Preliminary studies have hinted at potential biological activities of polyacetylenic compounds. However, a deep, mechanistic understanding of how this compound interacts with biological systems at the molecular and cellular levels is largely missing.

Future research should be directed towards:

Target Identification and Validation: Utilizing techniques like affinity chromatography, chemical proteomics, and computational docking to identify specific protein or cellular targets of the compound.

Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways to understand its mode of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the chemical structure to determine which functional groups are critical for its biological effects.

Integration with Artificial Intelligence and Computational Chemistry for Design and Prediction

The convergence of experimental chemistry with artificial intelligence (AI) and computational modeling offers a powerful paradigm for accelerating the discovery and development of new molecules and materials.

In the context of this compound, these tools can be leveraged for:

Predictive Modeling: Using machine learning algorithms to predict the properties and biological activities of virtual derivatives of the parent compound, thereby guiding synthetic efforts towards molecules with desired characteristics.

Reaction Optimization: Employing computational chemistry to model reaction mechanisms and transition states, aiding in the design of more efficient synthetic routes.

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold with potentially enhanced properties.

Exploration of Novel Applications in Bioengineering, Material Science, and Environmental Sensing

The unique conjugated system of this compound makes it a prime candidate for applications that leverage its electronic and optical properties, particularly upon polymerization.

Promising areas for future application-oriented research include:

Bioengineering: Investigating its use in the development of biocompatible and stimuli-responsive materials for drug delivery, tissue engineering, and biosensors. The ability of diacetylene-containing lipids to form vesicles and other self-assembled structures is particularly relevant here.

Material Science: The topochemical polymerization of diacetylenes, often initiated by UV light or heat, leads to the formation of highly colored and conjugated polydiacetylenes. Research into Langmuir-Blodgett films of related diacetylenic acids has demonstrated their potential in creating organized thin films with interesting electrical properties. scilit.com Further exploration of this compound in this context could lead to the development of novel organic electronic materials, chromic sensors, and nonlinear optical devices.

Environmental Sensing: The colorimetric response of polydiacetylenes to external stimuli (e.g., temperature, pH, binding of analytes) can be harnessed to create sensitive and selective sensors for environmental monitoring. The specific structure of this compound may offer unique sensing capabilities that are yet to be explored.

Q & A

Basic: What are the primary synthetic routes for Tetracos-2-ene-10,12-diynoic acid, and what are their yields?

This compound (CAS 66990-32-7) is synthesized via catalytic coupling reactions. A common method involves the elongation of 10-undecynoic acid through sequential alkyne additions. For example, coupling 10-undecynoic acid with a C14 alkyne precursor under Sonogashira or Cadiot-Chodkiewicz conditions yields the target compound with approximately 52% efficiency . Researchers should optimize reaction parameters (e.g., catalyst loading, temperature) to improve yield. Structural validation via NMR and FT-IR is critical to confirm the positions of the double and triple bonds.

Basic: How can structural characterization distinguish this compound from similar diynoic acids?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the double bond (δ 5.2–5.8 ppm for vinyl protons) and triple bonds (no protons, but carbons appear at δ 60–100 ppm).
  • FT-IR : Absorbance peaks at ~2200 cm1^{-1} (C≡C stretch) and ~1700 cm1^{-1} (COOH stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C24_{24}H38_{38}O2_2) and fragmentation patterns .

Advanced: What experimental setups are used to study mechanochromic properties of polydiacetylene (PDA) derived from this compound?

PDA films incorporating this compound exhibit mechanochromism under controlled surface pressure. A Langmuir-Blodgett trough compresses the monolayer at 3–25 mN m1^{-1}, inducing reversible blue-to-red transitions. In situ UV-vis reflectance spectroscopy monitors excitonic absorption shifts (λ~650 nm to ~540 nm). Reversibility depends on polymer packing density and alkyl chain alignment .

Advanced: How can copolymerization improve stability in radiation-sensing applications?

Blending with polystyrene-butyl acrylate (PSBA) enhances stability by hydrophobic interactions. PSBA-PDA composites show 50% higher color reflectance post-gamma irradiation (1–50 kGy) compared to pure PDA. Methodology:

Synthesize PSBA via radiation-induced polymerization.

Immobilize PDA vesicles on PSBA latex.

Irradiate using 137^{137}Cs or 60^{60}Co sources.
Stability tests (60 days post-irradiation) confirm reduced color variation in composites due to restricted molecular motion .

Advanced: How do contradictions in stimuli-responsive behavior (thermal vs. mechanical) arise, and how can they be resolved?

This compound-based PDA shows irreversible thermochromism but reversible mechanochromism . This discrepancy arises from differing structural perturbations:

  • Heat induces permanent conformational changes (e.g., backbone twisting).
  • Mechanical stress causes transient side-chain reordering.
    Resolution: Use in situ AFM or XRD to correlate stimulus type with polymer morphology. Controlled pressure cycles (3–25 mN m1^{-1}) validate reversibility .

Methodological: How can researchers ensure reproducibility of results from primary literature?

Protocol Adherence : Strictly follow synthesis and characterization steps (e.g., reaction times, purification methods).

Bias Minimization : Pre-register hypotheses and use blinded data analysis.

Data Validation : Cross-check with secondary sources (e.g., CAS registry data) and replicate under identical conditions .

Methodological: What frameworks guide hypothesis testing for studies involving this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous questions. For example:

  • Feasibility : Can surface pressure experiments be conducted with available Langmuir troughs?
  • Novelty : Does the study address gaps in mechanochromic reversibility?
    Document pre-study protocols to avoid post hoc bias .

Advanced: What analytical methods detect this compound in complex mixtures?

  • Fluorescence Quenching : Langmuir-Blodgett films with tetraphenylporphine (TPP) detect chlorine or HCl at 1–10 ppm via TPP fluorescence quenching.
  • Ion-Specific Electrodes : Quantify airborne carboxylic acid derivatives .

Basic: What functional groups dictate reactivity in this compound, and how do they influence applications?

  • Double bond (C=C) : Susceptible to electrophilic addition (e.g., bromination).
  • Triple bonds (C≡C) : Enable polymerization into conjugated PDAs for sensing.
  • Carboxylic acid (COOH) : Facilitates salt formation for solubility tuning .

Advanced: How do comparative studies with analogs (e.g., heptacosa-10,12-diynoic acid) inform mechanistic insights?

Property This compoundHeptacosa-10,12-diynoic Acid
Chain Length C24C27
Mechanochromism Reversible at 3–25 mN m1^{-1}Similar reversibility
Thermal Stability Lower due to shorter chainHigher

Such comparisons highlight chain-length effects on stimuli responsiveness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.